molecular formula C11H13N3OS B1645765 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 937599-68-3

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B1645765
CAS No.: 937599-68-3
M. Wt: 235.31 g/mol
InChI Key: AIRQBJQNEUVBLH-UHFFFAOYSA-N
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Description

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional functional groups such as an ethyl group, a mercapto group, and two methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the pyrido[2,3-D]pyrimidine core structure, which can then be further functionalized to introduce the ethyl, mercapto, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrido[2,3-D]pyrimidine derivatives depending on the substituents introduced.

Scientific Research Applications

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antitumor activity by interfering with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to the presence of the ethyl and mercapto groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-4-14-9-8(10(15)13-11(14)16)6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQBJQNEUVBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148079
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937599-68-3
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937599-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-5,7-dimethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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